molecular formula C11H16N2O4S B12540023 Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) CAS No. 676542-93-1

Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)

Cat. No.: B12540023
CAS No.: 676542-93-1
M. Wt: 272.32 g/mol
InChI Key: WXIPGUMPJJQFPN-UHFFFAOYSA-N
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Description

Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) is a complex organic compound that combines oxalic acid with a substituted ethane-1,2-diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N1-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine include other substituted ethane-1,2-diamines and oxalic acid derivatives. Examples include:

  • N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine
  • Oxalic acid dihydrate
  • N-(1-naphthyl)ethylenediamine

Uniqueness

What sets oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

676542-93-1

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N'-(2-methylsulfanylphenyl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C9H14N2S.C2H2O4/c1-12-9-5-3-2-4-8(9)11-7-6-10;3-1(4)2(5)6/h2-5,11H,6-7,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

WXIPGUMPJJQFPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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